molecular formula C6HCl2F4N B1387735 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 1099598-11-4

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1387735
CAS No.: 1099598-11-4
M. Wt: 233.98 g/mol
InChI Key: VVXQCTFINCODIF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6HCl2F4N and a molecular weight of 233.98 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules.

Comparison with Similar Compounds

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F4N/c7-4-2(6(10,11)12)1-3(9)5(8)13-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXQCTFINCODIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
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Reactant of Route 6
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